molecular formula C16H21NOSe B12527805 N-Methyl-3-(phenylselanyl)-N-(prop-2-en-1-yl)hex-2-enamide CAS No. 675107-49-0

N-Methyl-3-(phenylselanyl)-N-(prop-2-en-1-yl)hex-2-enamide

Cat. No.: B12527805
CAS No.: 675107-49-0
M. Wt: 322.3 g/mol
InChI Key: YLXQFMROQZJVNB-UHFFFAOYSA-N
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Description

N-Methyl-3-(phenylselanyl)-N-(prop-2-en-1-yl)hex-2-enamide: is an organic compound that belongs to the class of selenoamides. This compound is characterized by the presence of a phenylselanyl group attached to the hex-2-enamide backbone. The incorporation of selenium into organic molecules often imparts unique chemical and biological properties, making such compounds of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(phenylselanyl)-N-(prop-2-en-1-yl)hex-2-enamide typically involves the following steps:

    Formation of the Amide Backbone: The initial step involves the formation of the hex-2-enamide backbone. This can be achieved through the reaction of hex-2-enoic acid with an appropriate amine, such as N-methylprop-2-en-1-amine, under dehydrating conditions.

    Introduction of the Phenylselanyl Group: The phenylselanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the amide intermediate with phenylselenyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylselanyl group in N-Methyl-3-(phenylselanyl)-N-(prop-2-en-1-yl)hex-2-enamide can undergo oxidation to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding amide. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: The phenylselanyl group can be substituted with other nucleophiles, such as halides or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, thiols, in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Selenoxides, selenones.

    Reduction: Corresponding amide without the phenylselanyl group.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Methyl-3-(phenylselanyl)-N-(prop-2-en-1-yl)hex-2-enamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the study of selenium-containing compounds.

    Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to the unique properties imparted by the selenium atom.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-Methyl-3-(phenylselanyl)-N-(prop-2-en-1-yl)hex-2-enamide is largely dependent on the selenium atom. Selenium can participate in redox reactions, which can modulate various biological pathways. The compound may interact with molecular targets such as enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-3-(phenylthio)-N-(prop-2-en-1-yl)hex-2-enamide: Similar structure but contains a sulfur atom instead of selenium.

    N-Methyl-3-(phenylselanyl)-N-(prop-2-en-1-yl)hex-2-enamine: Similar structure but lacks the carbonyl group.

Uniqueness

N-Methyl-3-(phenylselanyl)-N-(prop-2-en-1-yl)hex-2-enamide is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. The selenium atom can participate in redox reactions, making the compound valuable in various research applications.

Properties

CAS No.

675107-49-0

Molecular Formula

C16H21NOSe

Molecular Weight

322.3 g/mol

IUPAC Name

N-methyl-3-phenylselanyl-N-prop-2-enylhex-2-enamide

InChI

InChI=1S/C16H21NOSe/c1-4-9-15(13-16(18)17(3)12-5-2)19-14-10-7-6-8-11-14/h5-8,10-11,13H,2,4,9,12H2,1,3H3

InChI Key

YLXQFMROQZJVNB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CC(=O)N(C)CC=C)[Se]C1=CC=CC=C1

Origin of Product

United States

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